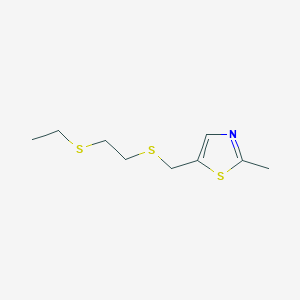![molecular formula C19H23ClN2O3S B7635904 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, also known as CB-1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been found to have a variety of effects on the body. In
Mecanismo De Acción
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. CB1 receptors are involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake and energy balance.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine reduces food intake and body weight in both animals and humans. It has also been found to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to have potential in the treatment of drug addiction, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine in lab experiments is its high selectivity for the CB1 receptor. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. One area of interest is its potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the effects of this compound on the brain and central nervous system, particularly in the areas of addiction and mood disorders. Finally, the development of more soluble analogs of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine could improve its utility in experimental settings.
Métodos De Síntesis
The synthesis of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves the reaction of 3-chlorobenzylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield the final product. This method has been reported to have a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have a variety of effects on the body, including reducing food intake, decreasing body weight, and improving glucose tolerance. It has also been shown to have potential in the treatment of drug addiction, anxiety, and depression.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-25-18-6-8-19(9-7-18)26(23,24)22-12-10-21(11-13-22)15-16-4-3-5-17(20)14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKXJMPDKDOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)

![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)


![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)